molecular formula C10H21NO B13700261 4-(2-Amino-2-propyl)-1-methylcyclohexanol

4-(2-Amino-2-propyl)-1-methylcyclohexanol

Cat. No.: B13700261
M. Wt: 171.28 g/mol
InChI Key: OQNJWTRUIQMGOC-UHFFFAOYSA-N
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Description

4-(2-Amino-2-propyl)-1-methylcyclohexanol is an organic compound that belongs to the class of amino alcohols This compound is characterized by the presence of both an amino group and a hydroxyl group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-2-propyl)-1-methylcyclohexanol can be achieved through several methods. One common approach involves the hydrogenation of 4-(2-Nitro-2-propyl)-1-methylcyclohexanol. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions.

Another method involves the reductive amination of 4-(2-Oxo-2-propyl)-1-methylcyclohexanol with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride. This reaction is usually performed in an organic solvent such as methanol or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-2-propyl)-1-methylcyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: The major products include ketones and aldehydes.

    Reduction: The major products are amines and alcohols.

    Substitution: The major products are various substituted derivatives of the original compound.

Scientific Research Applications

4-(2-Amino-2-propyl)-1-methylcyclohexanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(2-Amino-2-propyl)-1-methylcyclohexanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical reactions, further modulating the compound’s activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-propanol: A simple amino alcohol with similar functional groups.

    3-Amino-1-propanol: Another amino alcohol with a different structural arrangement.

    2-Amino-2-methyl-1-propanol: A compound with a similar amino and hydroxyl group arrangement but different carbon skeleton.

Uniqueness

4-(2-Amino-2-propyl)-1-methylcyclohexanol is unique due to its cyclohexane ring structure, which imparts specific steric and electronic properties

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

4-(2-aminopropan-2-yl)-1-methylcyclohexan-1-ol

InChI

InChI=1S/C10H21NO/c1-9(2,11)8-4-6-10(3,12)7-5-8/h8,12H,4-7,11H2,1-3H3

InChI Key

OQNJWTRUIQMGOC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C(C)(C)N)O

Origin of Product

United States

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